molecular formula C7H15N B1304961 1-Methylcyclohexanamine CAS No. 6526-78-9

1-Methylcyclohexanamine

Cat. No. B1304961
CAS RN: 6526-78-9
M. Wt: 113.2 g/mol
InChI Key: YDBHSDRXUCPTQQ-UHFFFAOYSA-N
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Description

1-Methylcyclohexanamine, also known as Cyclohexylmethane or Hexahydrotoluene, is a chemical compound with the molecular formula C7H15N . It has a molecular weight of 113.2007 .


Molecular Structure Analysis

The IUPAC Standard InChI for 1-Methylcyclohexanamine is InChI=1S/C7H15N/c1-7(8)5-3-2-4-6-7/h2-6,8H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Methylcyclohexanamine has a boiling point of 417.15 K . Its density is 0.9±0.1 g/cm3 .

Scientific Research Applications

Medicine

In the medical field, the compound’s properties may be explored for potential use in drug formulation. While specific applications in medicine for 1-Methylcyclohexanamine are not widely reported, the compound’s basic structure could be a candidate for modification and synthesis of new medicinal compounds, given its organic nature and amine group .

Agriculture

The agricultural sector could benefit from 1-Methylcyclohexanamine in the synthesis of agrochemicals. Its organic structure could be utilized to develop new pesticides or soil treatment agents. However, direct applications in agriculture have not been extensively documented .

Materials Science

In materials science, 1-Methylcyclohexanamine could be used in the synthesis of new polymers or coatings. Its ability to interact with other organic compounds can lead to the development of materials with specific desired properties, such as increased durability or chemical resistance .

Environmental Science

Environmental science applications may include the use of 1-Methylcyclohexanamine in pollution control and remediation strategies. The compound could be involved in the development of adsorbents for capturing pollutants or in the synthesis of compounds that degrade environmental contaminants .

Biochemistry

Biochemically, 1-Methylcyclohexanamine might play a role in the study of enzyme-substrate interactions or be used as a building block for more complex biochemical compounds. Its basic nitrogen atom could be key in mimicking or interfering with biological processes .

Pharmacology

Pharmacological research could investigate 1-Methylcyclohexanamine as a precursor or a moiety in drug development. Its structure could be functionalized to create compounds with potential analgesic, anti-inflammatory, or other therapeutic effects .

Chemical Engineering

In chemical engineering, 1-Methylcyclohexanamine can be important for process optimization. Understanding its physical and chemical behavior helps in designing efficient and safe chemical reactors and other industrial equipment .

Analytical Chemistry

Analytical chemists may use 1-Methylcyclohexanamine as a standard or reagent in chromatography, spectrometry, or other analytical techniques to quantify or identify compounds in complex mixtures .

Safety and Hazards

Exposure to 1-Methylcyclohexanamine can cause irritation to the eyes, skin, nose, and throat. It can also cause dizziness and drowsiness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(8)5-3-2-4-6-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHSDRXUCPTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388558
Record name 1-methylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclohexanamine

CAS RN

6526-78-9
Record name 1-Methylcyclohexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6526-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-1-METHYLCYCLOHEXANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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